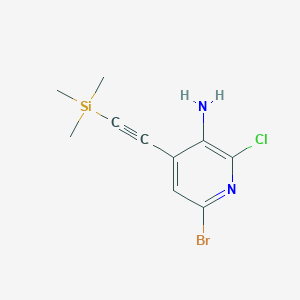

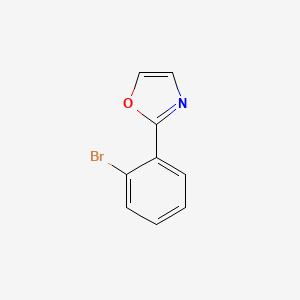

6-溴-2-氯-4-((三甲基硅基)乙炔基)-吡啶-3-胺

描述

This would involve identifying the compound’s chemical formula, molecular weight, and possibly its structure based on its name.

Synthesis Analysis

Researchers would look at how the compound is synthesized. This could involve multiple steps, each with its own reactants and conditions.Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

Researchers would study how the compound reacts with other substances. This could involve carrying out various reactions and observing the products.Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, stability, etc.科研应用

核苷合成:4,6-二氯咪唑并[4,5-c]吡啶的三甲基硅基衍生物已被用于缩合反应,制备各种4-取代的6-氯衍生物。这些衍生物作为合成4-取代1-(β-D-核糖呋喃糖基)咪唑并[4,5-c]吡啶的前体,突显了这种三甲基硅基衍生物在核苷合成中的作用 (J. May & L. Townsend, 1975)。

催化反应:一项研究表明,在常温下使用原位生成的酰胺碱对吡啶衍生物与醛发生去质子官能化反应。这项研究突显了带有电子吸引取代基的吡啶衍生物,如6-溴-2-氯-4-((三甲基硅基)乙炔基)-吡啶-3-胺,对各种醛,包括芳基醛和环己烷羧醛的反应性 (Masanori Shigeno et al., 2019)。

金属配合物配体合成:合成包含溴吡啶基取代基的完全非对称三脚架配体,展示了吡啶衍生物在金属配位配体设计中的应用。这种配体以特定的配位方式与金属中心结合,展示了这些衍生物在设计具有独特几何构型和反应性的金属配合物中的实用性 (L. Benhamou et al., 2011)。

有机金属化学:关于吡啶硫代锗烯(PyTGs)的研究展示了三甲基硅基取代的吡啶衍生物与有机金属试剂的反应。这些化合物在其光致发光光谱中展现出有趣的电子性质和溶剂致色行为,突显了这些吡啶衍生物在合成具有潜在应用于电子材料的有机金属化合物中的作用 (J. Ohshita et al., 2019)。

Safety And Hazards

Researchers would study the compound’s toxicity, flammability, and other hazards. This information is crucial for handling and storing the compound safely.

未来方向

Based on their findings, researchers might suggest future directions for studying the compound. This could involve suggesting new reactions to try, new targets to investigate, etc.

I hope this gives you a good idea of how researchers might analyze a compound. If you have any more questions, feel free to ask!

性质

IUPAC Name |

6-bromo-2-chloro-4-(2-trimethylsilylethynyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2Si/c1-15(2,3)5-4-7-6-8(11)14-10(12)9(7)13/h6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKKZZHXYRPKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182107 | |

| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine | |

CAS RN |

1203499-68-6 | |

| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)

![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)

![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)

![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)